2-(2-Fluoroethyl)-1H-benzo[d]imidazole
Description
Properties
Molecular Formula |
C9H9FN2 |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-(2-fluoroethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H9FN2/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12) |
InChI Key |
MDONFXFMRDEVOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethyl)-1H-benzo[d]imidazole typically involves the introduction of a fluoroethyl group into the benzimidazole core. One common method is the alkylation of benzimidazole with 2-fluoroethyl halides under basic conditions. For example, benzimidazole can be reacted with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to yield 2-(2-Fluoroethyl)-1H-benzo[d]imidazole .
Industrial Production Methods
Industrial production of 2-(2-Fluoroethyl)-1H-benzo[d]imidazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoroethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium azide in DMF or potassium thiocyanate in acetone.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives, including 2-(2-Fluoroethyl)-1H-benzo[d]imidazole, has been extensively studied. Research indicates that these compounds exhibit significant activity against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. The results showed that compounds with fluorinated substituents, such as 2-(2-Fluoroethyl)-1H-benzo[d]imidazole, demonstrated enhanced activity compared to their non-fluorinated counterparts. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives were found to be in the range of 1.27 to 2.65 µM against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 2-(2-Fluoroethyl)-1H-benzo[d]imidazole | Staphylococcus aureus | < 1 |
| 2-(2-Fluoroethyl)-1H-benzo[d]imidazole | Escherichia coli | 1.43 |
Anticancer Applications
The anticancer properties of benzimidazole derivatives have been a focal point in drug discovery. Studies have indicated that compounds like 2-(2-Fluoroethyl)-1H-benzo[d]imidazole can inhibit cancer cell proliferation effectively.
Case Study: Anticancer Activity
In a comparative study, the anticancer efficacy of various benzimidazole derivatives was assessed against human colorectal carcinoma cell lines (HCT116). The results highlighted that derivatives with a 2-fluoroethyl substituent exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU). For example, one derivative showed an IC50 value of 4.53 µM, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(2-Fluoroethyl)-1H-benzo[d]imidazole | HCT116 | 4.53 |
| Standard Drug (5-FU) | HCT116 | 9.99 |
Antifungal Properties
In addition to antibacterial and anticancer activities, benzimidazole derivatives have shown promising antifungal effects.
Case Study: Antifungal Efficacy
Research has demonstrated that compounds including 2-(2-Fluoroethyl)-1H-benzo[d]imidazole possess antifungal properties against strains such as Candida albicans. The MIC values for these compounds were comparable to those of established antifungals like ketoconazole, with some derivatives achieving MIC values as low as 64 µg/mL .
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| 2-(2-Fluoroethyl)-1H-benzo[d]imidazole | Candida albicans | 64 |
| Ketoconazole | Candida albicans | 50 |
Mechanism of Action
The mechanism of action of 2-(2-Fluoroethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets in biological systems. The fluoroethyl group can enhance the compound’s ability to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Substituent Position and Type
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole : Fluorination at the 4-position of the phenyl ring enhances metabolic stability by reducing oxidative degradation. Computational studies show that this modification maintains molecular recognition with targets like the GABA-A receptor .
- 2-(2-Fluoroethyl)-1H-benzo[d]imidazole: The fluoroethyl group introduces a flexible alkyl chain, increasing solubility compared to aryl-fluorinated analogs.
Methyl vs. Fluoroalkyl Substitution
Key Observations :
Receptor Modulation
- 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole : Exhibits allosteric modulation of GABA-A receptors with EC50 values comparable to zolpidem. Fluorination at the phenyl ring improves metabolic stability (aqueous solubility: 50–74 μg/mL) .
- 2-(2-Fluoroethyl)-1H-benzo[d]imidazole : Predicted to enhance blood-brain barrier penetration due to the fluoroethyl group’s lipophilicity, making it a candidate for neuropharmacology .
Antimicrobial and Anticancer Activity
- 2-(5-Iodo-1H-indol-3-yl)-1H-benzo[d]imidazole: Shows superior antimycobacterial activity compared to quinazolinone analogs, highlighting the importance of the imidazole ring .
- Benzimidazole-phenylhydrazone derivatives : Compound 6f inhibits Rhizoctonia solani (EC50: 1.20 μg/mL), demonstrating the impact of hybrid substituents on antifungal efficacy .
Physicochemical Properties
Insights :
- Aryl-fluorinated derivatives exhibit higher melting points due to rigid aromatic interactions, while alkyl-fluorinated analogs may have lower melting points and better solubility .
Q & A
Q. What strategies mitigate low regioselectivity in benzimidazole synthesis, particularly for derivatives with multiple substituents?
- Methodological Answer : Regioselectivity is controlled by steric/electronic directing groups. For example, electron-donating substituents (e.g., -OCH₃) favor coupling at the para position in Friedel-Crafts reactions . Microwave-assisted synthesis reduces side reactions, while phase-transfer catalysts (e.g., TBAB) enhance yields in heterogeneous systems .
Q. How are molecular docking and ADMET studies integrated into the design of EGFR-inhibiting benzimidazoles?
- Methodological Answer : Docking (AutoDock Vina) identifies binding poses in EGFR’s ATP pocket (PDB: 1M17). Key interactions include hydrogen bonds with Met793 and hydrophobic contacts with Leu718. ADMET predictions (SwissADME) prioritize derivatives with LogP <5, topological polar surface area <140 Ų, and minimal CYP450 inhibition .
Q. What experimental approaches address discrepancies between calculated and observed spectroscopic data?
- Methodological Answer : For NMR mismatches, dynamic effects (e.g., tautomerism) are probed via variable-temperature NMR. X-ray crystallography resolves ambiguities (e.g., confirming imidazole protonation states). For HRMS deviations (<2 ppm error), isotopic patterns are checked to rule out adduct formation .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
